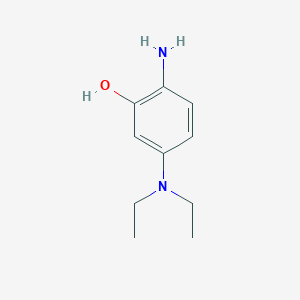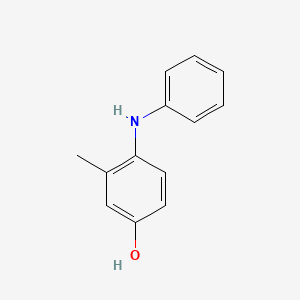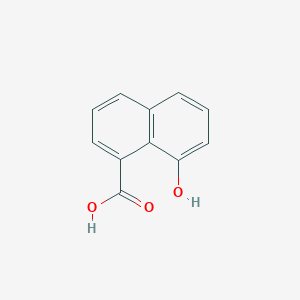
(4-Ethylphenyl)trimethylsilane
Übersicht
Beschreibung
(4-Ethylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H18Si. It is characterized by a phenyl ring substituted with an ethyl group at the para position and a trimethylsilyl group. This compound is often used in organic synthesis due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (4-Ethylphenyl)trimethylsilane can be synthesized through various methods, including the reaction of 4-ethylphenylmagnesium bromide with trimethylchlorosilane. This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reactive intermediates.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale Grignard reactions, where 4-ethylbromobenzene is reacted with magnesium to form the Grignard reagent, which is then treated with trimethylchlorosilane.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Ethylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under specific conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding phenolic compounds.
Common Reagents and Conditions:
Substitution: Reagents such as halogens or nucleophiles can be used to replace the trimethylsilyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenyl ring.
Major Products:
Substitution Products: Depending on the reagent used, various substituted phenyl compounds can be formed.
Oxidation Products: Phenolic compounds are typically formed from the oxidation of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(4-Ethylphenyl)trimethylsilane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Ethylphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates, making the compound useful in synthetic chemistry. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species .
Vergleich Mit ähnlichen Verbindungen
- (4-Methylphenyl)trimethylsilane
- (4-Phenyl)trimethylsilane
- (4-Isopropylphenyl)trimethylsilane
Comparison: (4-Ethylphenyl)trimethylsilane is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to other similar compounds. For instance, the ethyl group can provide steric hindrance, affecting the compound’s behavior in substitution reactions .
Eigenschaften
IUPAC Name |
(4-ethylphenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSMKKBTNQBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939272 | |
| Record name | (4-Ethylphenyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17988-50-0 | |
| Record name | NSC131590 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Ethylphenyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(E)-2-ethoxyethenyl]benzene](/img/structure/B3048615.png)
![N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048618.png)





